
(4-(壬氧基)苯基)硼酸
描述
(4-(Nonyloxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C15H25BO3 and its molecular weight is 264.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Nonyloxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Nonyloxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光学调制和纳米管应用
(Mu 等人,2012 年) 探索了苯硼酸 (PBA) 作为结合配体用于糖识别和将聚合物锚定到石墨烯或碳纳米管表面的用途。具体来说,他们展示了使用一系列苯硼酸来响应糖结合而淬灭单壁碳纳米管 (SWNT) 中的近红外荧光。这项工作突出了 PBA 在纳米技术和光学应用中的潜力。
晶体学和合成中的硼酸
(张等人,2017 年) 调查了硼酸的两种新衍生物,强调了它们在医药、农业和工业化学中的重要性。该研究重点关注这些多功能化合物的结构,阐明了硼酸在合成和材料科学中的广泛应用。
碳水化合物结合应用
(Dowlut & Hall,2006 年) 描述了一类新型的碳水化合物结合硼酸,能够在中性条件下与糖苷形成络合物。这一发现对于选择性识别细胞表面糖缀合物具有重要意义,表明了在生物化学和医学诊断中的应用。
有机化学中的催化
(王、陆和石原,2018 年) 证明了 2,4-双(三氟甲基)苯基硼酸作为羧酸和胺之间脱水酰胺化的有效催化剂,突出了其在肽合成和有机化学中的应用。
抗病毒应用
(Khanal 等人,2013 年) 讨论了苯硼酸改性纳米粒子在生物和生物医学应用中的潜力,特别是作为针对丙型肝炎病毒的抗病毒抑制剂。这项研究为病毒学中的新型治疗策略开辟了道路。
生物化学中的光谱分析
(Valenzuela 等人,2022 年) 采用 11B NMR 光谱分析苯硼酸及其与邻苯二酚或 d,l-氢苯甲醇的结合。此方法对于了解硼酸在医学诊断和生物化学中的酸度和结合特性至关重要。
生物医学聚合物应用
(Cambre & Sumerlin,2011 年) 强调了含硼酸聚合物在生物医学应用中的价值,例如 HIV、肥胖、糖尿病和癌症治疗。他们强调了这些聚合物的独特反应性和响应性,表明在生物材料开发中需要进一步探索。
糖尿病治疗中的葡萄糖传感
(Siddiqui 等人,2016 年) 讨论了硼酸在葡萄糖反应性聚合物胰岛素递送系统中的应用。他们对 4-甲酰苯硼酸偶联壳聚糖纳米粒子的研究展示了在糖尿病管理中自调节胰岛素递送系统的潜力。
生物活性和化妆品应用
(Temel 等人,2022 年) 合成了由苯硼酸和槲皮素衍生的新型硼酸酯化合物并对其进行了表征,显示出显着的生物活性,如抗氧化、抗菌、抗酶和抗癌。强调了该化合物在食品、制药和化妆品行业中的潜力。
磷光和机械发光材料
(张等人,2018 年) 证明了芳基硼酸与二元醇的环酯化可以筛选出有机室温磷光和机械发光材料。这种方法的简单性和有效性标志着材料科学的重大进步。
作用机制
Target of Action
The primary target of (4-(Nonyloxy)phenyl)boronic acid is the enzyme fatty acid amide hydrolase (FAAH) . FAAH is responsible for the breakdown of fatty acid amides, a class of signaling molecules involved in various physiological processes. The compound also interacts with other enzymes such as endothelial lipase and lipoprotein lipase , albeit to a lesser extent .
Mode of Action
(4-(Nonyloxy)phenyl)boronic acid acts as a potent and selective inhibitor of FAAH . It binds to the active site of the enzyme, preventing it from breaking down fatty acid amides. This results in an increase in the levels of these signaling molecules, potentially altering various physiological processes.
Biochemical Pathways
The compound’s action primarily affects the endocannabinoid system , a biochemical communication system in the body that plays a crucial role in regulating physiology, mood, and everyday experience. By inhibiting FAAH, (4-(Nonyloxy)phenyl)boronic acid increases the concentration of endocannabinoids, lipid-based neurotransmitters that bind to cannabinoid receptors .
Pharmacokinetics
Boronic acids, in general, are known for their stability and ease of handling, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of FAAH by (4-(Nonyloxy)phenyl)boronic acid leads to an increase in the levels of fatty acid amides. This can result in a variety of effects, depending on the specific fatty acid amide whose breakdown is being inhibited. For example, increased levels of anandamide, a fatty acid amide, can result in pain relief and mood enhancement .
Action Environment
The action of (4-(Nonyloxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to bind to FAAH . Additionally, the compound’s stability and reactivity can be influenced by the presence of other substances in the environment .
安全和危害
未来方向
Boronic acids, including “(4-(Nonyloxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future directions of “(4-(Nonyloxy)phenyl)boronic acid” could be in these areas.
生化分析
Biochemical Properties
(4-(Nonyloxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC50 of 9.1 nM . Additionally, it exhibits selectivity for FAAH over the related enzyme monoacylglycerol lipase (MAGL), which it inhibits with an IC50 of 7900 nM . The compound also shows weaker inhibition of endothelial lipase and lipoprotein lipase, with IC50 values of 100 nM and 1400 nM, respectively . These interactions highlight the compound’s potential in modulating lipid metabolism and signaling pathways.
Cellular Effects
(4-(Nonyloxy)phenyl)boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which are involved in regulating pain, mood, and appetite . This elevation in endocannabinoid levels can lead to altered cell signaling and gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of (4-(Nonyloxy)phenyl)boronic acid involves its interaction with the active site of FAAH. The boronic acid moiety forms a reversible covalent bond with the serine residue in the enzyme’s active site, leading to enzyme inhibition . This interaction prevents the hydrolysis of fatty acid amides, resulting in increased levels of these signaling molecules. The compound’s selectivity for FAAH over other enzymes is attributed to the specific binding interactions within the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Nonyloxy)phenyl)boronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies in vitro and in vivo have shown that the compound maintains its inhibitory effects on FAAH over extended periods, although the extent of inhibition may decrease with time due to degradation .
Dosage Effects in Animal Models
The effects of (4-(Nonyloxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits FAAH without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver damage and altered lipid metabolism . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
(4-(Nonyloxy)phenyl)boronic acid is involved in metabolic pathways related to lipid metabolism. By inhibiting FAAH, the compound affects the hydrolysis of fatty acid amides, leading to changes in metabolic flux and metabolite levels . The compound may also interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, (4-(Nonyloxy)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues . This distribution pattern is crucial for its effectiveness in modulating lipid metabolism and signaling pathways.
Subcellular Localization
The subcellular localization of (4-(Nonyloxy)phenyl)boronic acid is influenced by its interactions with specific targeting signals and post-translational modifications. The compound is primarily localized in the endoplasmic reticulum and lipid droplets, where it exerts its inhibitory effects on FAAH . This localization is essential for its role in regulating lipid metabolism and signaling.
属性
IUPAC Name |
(4-nonoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12,17-18H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJSPPCQRRBXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400723 | |
| Record name | [4-(Nonyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173392-87-5 | |
| Record name | [4-(Nonyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
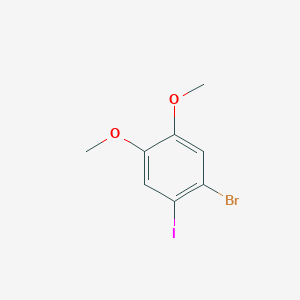
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)


![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)

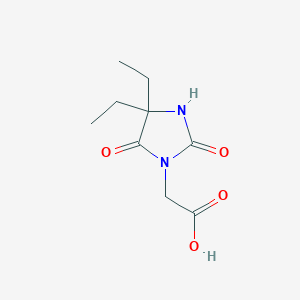
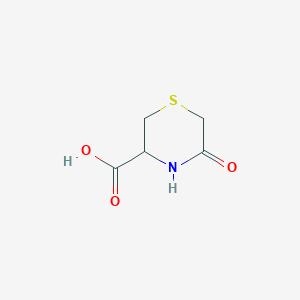

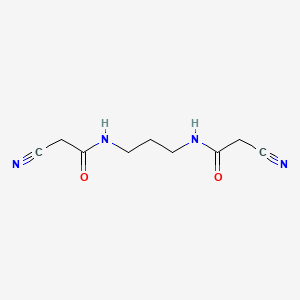
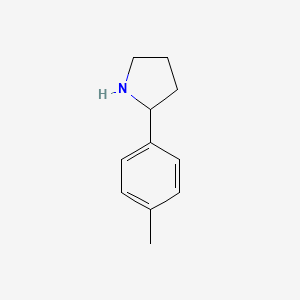
![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)

